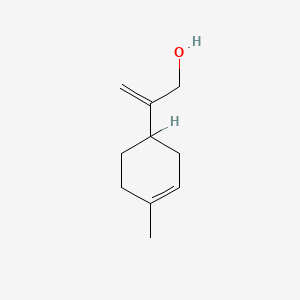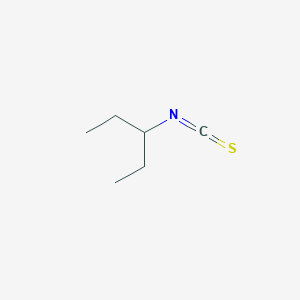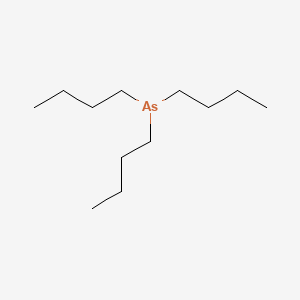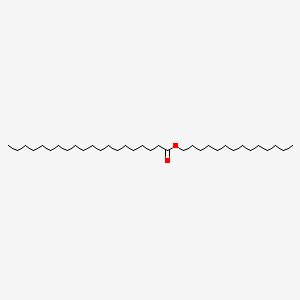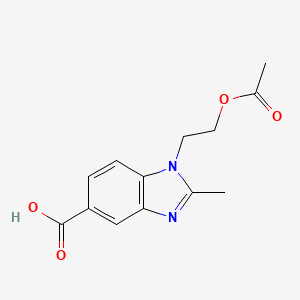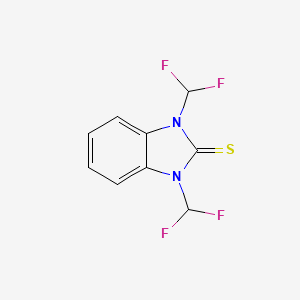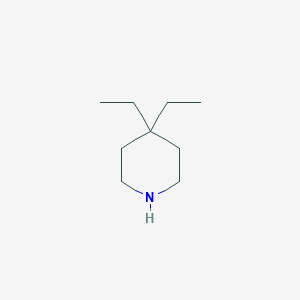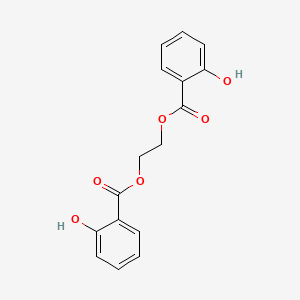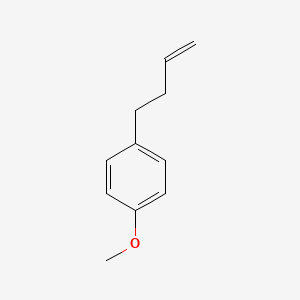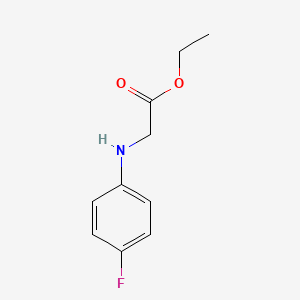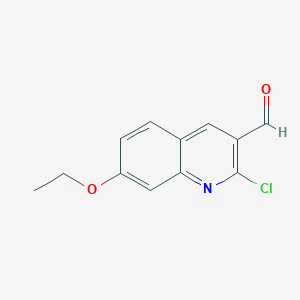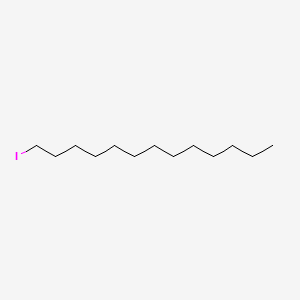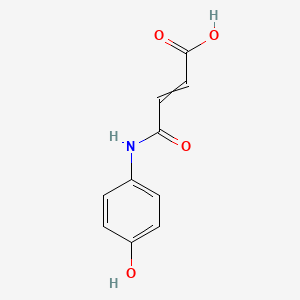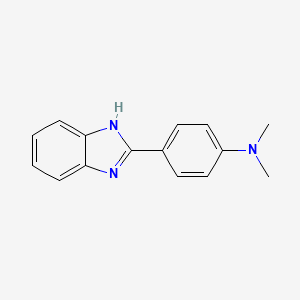![molecular formula C16H24Br2N2 B1606892 Trimethyl-[3-(1-methylisoquinolin-2-ium-2-yl)propyl]azanium dibromide CAS No. 64047-58-1](/img/structure/B1606892.png)
Trimethyl-[3-(1-methylisoquinolin-2-ium-2-yl)propyl]azanium dibromide
Overview
Description
Trimethyl-[3-(1-methylisoquinolin-2-ium-2-yl)propyl]azanium dibromide, also known as MPP+, is a synthetic compound that has been widely used in scientific research. This compound has been used to study the biochemical and physiological effects of neurotoxicity in the brain. MPP+ is a potent neurotoxin that selectively kills dopaminergic neurons in the brain, leading to Parkinson's disease-like symptoms in animal models.
Scientific Research Applications
Multicomponent Chemical Reactions
Trimethyl-[3-(1-methylisoquinolin-2-ium-2-yl)propyl]azanium dibromide is involved in complex chemical reactions. For instance, it plays a role in isocyanide-based reactions, where trimethylsilyl chloride acts as an activating agent for azines. This leads to the insertion of isocyanide into an N-Si bond, a critical step in these reactions. The process involves N-activation of the azine and nucleophilic attack of an isocyanide in a Reissert-type process. Such reactions are essential for creating a variety of α-substituted dihydroazines, which have shown significant activity against parasitic organisms like Trypanosoma brucei and T. cruzi, highlighting their potential in medicinal chemistry (Kishore et al., 2016).
Synthesis of Tetrahydroisoquinoline Derivatives
This compound is also utilized in the synthesis of tetrahydroisoquinoline derivatives. A study highlighted a novel approach that uses a combined metal-free "CN" source from trimethylsilyl azide and 1,2-dichloroethane. This method was successfully applied in copper-catalyzed oxidative cyanation of α-C-H tertiary amines, leading to the synthesis of C1-cyanation tetrahydroisoquinoline derivatives (Zhang et al., 2014).
Development of Novel Antitumor Compounds
The compound is instrumental in the development of novel antitumor compounds. For example, a study synthesized a series of 3-benzyl-substituted-4(3H)-quinazolinones, demonstrating broad-spectrum antitumor activity. These compounds showed significant potency against various cancer cell lines, indicating their potential as therapeutic agents (Al-Suwaidan et al., 2016).
Applications in Alkaloid Synthesis
Additionally, the compound finds application in alkaloid synthesis. A study explored the reaction of 3,4-dihydroisoquinolines and 3,4-dihydro-β-carbolines with trimethylsilyl trifluoromethanesulphonate, leading to complexes used in the synthesis of Alangium alkaloids, such as alangimaridine and alangimarine (Jahangir et al., 1986).
properties
IUPAC Name |
trimethyl-[3-(1-methylisoquinolin-2-ium-2-yl)propyl]azanium;dibromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2.2BrH/c1-14-16-9-6-5-8-15(16)10-12-17(14)11-7-13-18(2,3)4;;/h5-6,8-10,12H,7,11,13H2,1-4H3;2*1H/q+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXQOFXMOHFZTQD-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C=CC2=CC=CC=C12)CCC[N+](C)(C)C.[Br-].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60982232 | |
| Record name | 1-Methyl-2-[3-(trimethylazaniumyl)propyl]isoquinolin-2-ium dibromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60982232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trimethyl-[3-(1-methylisoquinolin-2-ium-2-yl)propyl]azanium dibromide | |
CAS RN |
64047-58-1 | |
| Record name | Isoquinolinium, 1-methyl-2-(3-(trimethylammonio)propyl)-, dibromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064047581 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methyl-2-[3-(trimethylazaniumyl)propyl]isoquinolin-2-ium dibromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60982232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



